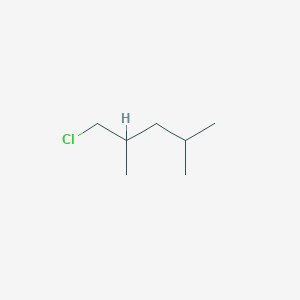
1-Chloro-2,4-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, chlorine) attached to an alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 2,4-dimethylpentane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or ammonia (NH3).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can lead to the formation of 2,4-dimethyl-2-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are often carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major product is typically an alkene, such as 2,4-dimethyl-2-pentene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-dimethylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: While not commonly used directly in biological studies, its derivatives may be of interest in the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-2,4-dimethylpentane in chemical reactions typically involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to chlorine, leading to the displacement of the chlorine atom. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the carbon-chlorine bond, resulting in the formation of a double bond and the release of hydrogen chloride (HCl).
Vergleich Mit ähnlichen Verbindungen
2-Chloro-2,4-dimethylpentane: Similar in structure but with the chlorine atom attached to a different carbon.
1-Bromo-2,4-dimethylpentane: Similar but with a bromine atom instead of chlorine.
1-Chloro-3,3-dimethylbutane: Another alkyl halide with a different carbon backbone.
Uniqueness: 1-Chloro-2,4-dimethylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that may not be possible with other similar compounds.
Eigenschaften
Molekularformel |
C7H15Cl |
|---|---|
Molekulargewicht |
134.65 g/mol |
IUPAC-Name |
1-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)4-7(3)5-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
TVBIUBUAMWKXDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-(4-hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexyl)carbamate](/img/structure/B13194957.png)

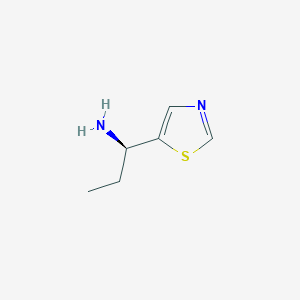


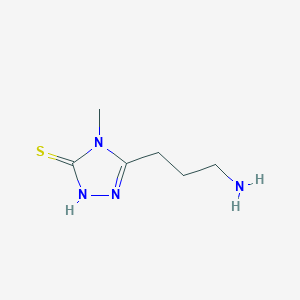
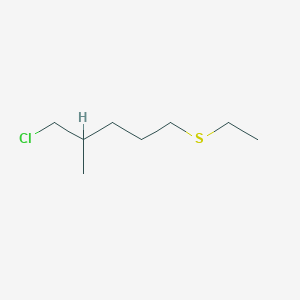
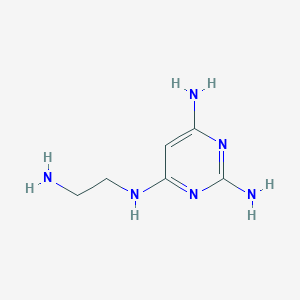
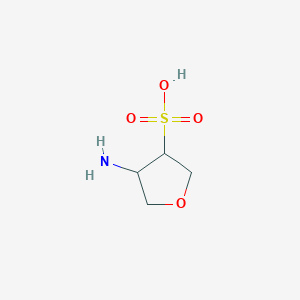
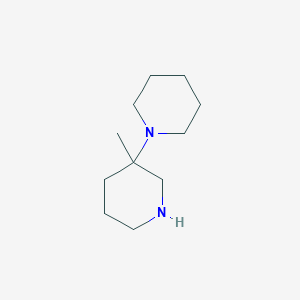

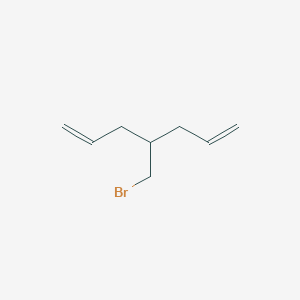
![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
